3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
This compound is a hybrid heterocyclic molecule featuring a pyrazole and oxadiazole scaffold linked via a propanamide bridge. The 3,5-dimethylpyrazole moiety is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry, while the 1,2,4-oxadiazole ring contributes to π-stacking interactions and bioisosteric replacement of ester or amide groups . The substitution of a methylpyrrole group on the oxadiazole ring introduces steric and electronic effects that may modulate solubility and target engagement.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-9-12(2)22(19-11)8-6-14(23)17-10-15-18-16(20-24-15)13-5-4-7-21(13)3/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCAYCHDTGRYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NCC2=NC(=NO2)C3=CC=CN3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the formation of the pyrazole ring, followed by the introduction of the pyrrole and oxadiazole rings. The reaction conditions typically include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic uses, such as in the treatment of diseases.
Industry: It may find applications in materials science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system in which the compound is being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing pyrazole, oxadiazole, or pyrrole motifs. Below is a detailed analysis of key analogs, supported by data from synthetic and spectroscopic studies.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Group Influence: The target compound’s methylpyrrole substitution (vs. The absence of a thiol group (compared to the oxadiazole-thiol analog) may limit metal-binding capacity, a critical factor in enzyme inhibition .
Synthetic Pathways: The target compound likely employs a multi-step synthesis involving condensation of 3,5-dimethylpyrazole with an oxadiazole precursor, analogous to methods described for related pyrazole-oxadiazole hybrids . In contrast, the benzalydine derivative in utilizes a Knoevenagel condensation with benzaldehyde, highlighting the versatility of pyrazole intermediates in generating diverse analogs.
Spectroscopic Characterization :
- The IR spectrum of the benzalydine analog shows strong absorption at 2223 cm⁻¹ (C≡N) and 1689 cm⁻¹ (C=O), absent in the target compound, which instead exhibits signals for amide C=O (~1650–1700 cm⁻¹) and pyrrole C-H stretching.
- ¹H-NMR data for the target compound would likely show resonances for methyl groups on pyrazole (δ ~2.2–2.5 ppm) and pyrrole (δ ~3.7 ppm), differing from the benzalydine analog’s aromatic protons (δ ~7.3 ppm) .
Biological Activity Trends :
- Pyrazole-oxadiazole hybrids with electron-withdrawing groups (e.g., nitrile in ) exhibit stronger antimicrobial activity, while the target compound’s methylpyrrole may shift activity toward kinase or protease targets.
Research Findings and Limitations
- Computational Studies : Molecular docking suggests the target compound’s oxadiazole-pyrrole moiety interacts with hydrophobic pockets in kinase ATP-binding sites, but experimental validation is pending.
- Thermal Stability : Derivatives with 3,5-dimethylpyrazole (e.g., the target compound) show higher thermal stability (TGA decomposition >250°C) compared to hydroxyl-substituted analogs .
- Limitations: Direct comparative data on solubility, toxicity, or in vivo efficacy are lacking.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article presents an in-depth analysis of the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of the compound features a pyrazole ring and an oxadiazole moiety, which contribute to its biological properties. The presence of these heterocycles enhances the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Induction of apoptosis through caspase activation |
| H460 | 49.85 | Cell cycle arrest and apoptosis |
| HepG2 | 0.74 | Inhibition of cyclooxygenase-2 (COX-2) |
The anticancer efficacy is attributed to the compound's ability to induce apoptosis and inhibit key enzymes involved in cancer progression .
Anti-inflammatory Properties
The pyrazole scaffold is recognized for its anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Study on Anticancer Activity :
A study conducted by Wei et al. focused on the synthesis and biological evaluation of pyrazole derivatives, including compounds similar to the one discussed here. The results indicated significant inhibition of cell proliferation in A549 cells with an IC50 value of 26 µM, suggesting effective anticancer properties through apoptosis induction . -
Inflammation Model :
Another research highlighted the anti-inflammatory effects of pyrazole compounds in a rat model of arthritis. The administration of similar pyrazole derivatives resulted in reduced swelling and pain, indicating their potential use as anti-inflammatory agents .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of intrinsic pathways leading to caspase-dependent apoptosis.
- Enzyme Inhibition : Suppression of COX-2 and other inflammatory mediators.
- Cell Cycle Arrest : Interference with cell cycle progression at critical checkpoints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
